molecular formula C38H53N3O20S2 B1665571 Antibiotic 273 A2-beta CAS No. 102301-13-3

Antibiotic 273 A2-beta

Cat. No. B1665571
M. Wt: 936 g/mol
InChI Key: OSAAXJKPPVMKIM-UKLZIDIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic 273 A2-beta is a bioactive chemical.

Scientific Research Applications

  • Pharmacokinetics-Pharmacodynamics in Critically Ill Patients : Beta-lactams, including Antibiotic 273 A2-beta, show altered pharmacokinetics and pharmacodynamics in critically ill patients. Factors like increased volume of distribution and enhanced renal clearance can lead to high variability in drug concentration, impacting dosing strategies in these patients (Veiga & Paiva, 2018).

  • Continuous Infusion vs. Intermittent Dosing in Severe Sepsis : A study comparing continuous infusion to intermittent bolus dosing of beta-lactam antibiotics in patients with severe sepsis found that continuous administration achieved higher plasma antibiotic concentrations and improved clinical cure rates (Dulhunty et al., 2013).

  • Mechanism of Action on Bacterial Cell Wall Synthesis : Beta-lactam antibiotics like Antibiotic 273 A2-beta induce a toxic malfunctioning of the bacterial cell wall synthesis machinery, depleting cellular resources and enhancing their killing activity. This insight is crucial for developing new antibiotics (Cho, Uehara, & Bernhardt, 2014).

  • Impact on Hospital Effluents and Antibiotic Resistance : Beta-lactam antibiotics are a major group used in hospitals. Their presence in hospital effluents can contribute to the spread of antibiotic-resistant genes in the environment, highlighting the need for better waste management practices (Korzeniewska & Harnisz, 2013).

  • Beta-Lactamase Inhibition and Antibiotic Resistance : Clavulanic acid, a beta-lactamase inhibitor, is frequently combined with beta-lactam antibiotics to combat resistance. The synergistic effect of such combinations is crucial in treating infections caused by resistant pathogens (Saudagar, Survase, & Singhal, 2008).

  • New Applications in Antimicrobial Therapy : Novel beta-lactam antibiotics and their combinations with other drugs are being explored to overcome resistance among Gram-negative and Gram-positive pathogens. This area of research is critical given the global challenge of antibiotic resistance (Bassetti, Righi, & Viscoli, 2008).

  • Use in Synthesis of Heterocycles of Biological Interest : Beta-lactams serve as versatile synthetic intermediates for preparing biologically significant heterocycles, highlighting their utility beyond direct antimicrobial applications (Alcaide & Almendros, 2004).

properties

CAS RN

102301-13-3

Product Name

Antibiotic 273 A2-beta

Molecular Formula

C38H53N3O20S2

Molecular Weight

936 g/mol

IUPAC Name

3-[(3R,4S,5R,6R)-5-[(E)-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]but-2-enoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C38H53N3O20S2/c1-9-19(41-36(62)63-13-20(32(47)48)40-17(6)42)35(52)61-28-22(12-56-18(7)43)59-31(37(53)11-21(44)26(39)25(30(37)46)33(49)50)27(45)29(28)60-24-10-23(55-8)38(54,15(4)57-24)16(5)58-34(51)14(2)3/h9,14-16,20,22-24,27-29,31,39,45-46,53-54H,10-13H2,1-8H3,(H,40,42)(H,41,62)(H,47,48)(H,49,50)/b19-9+,39-26?/t15-,16?,20?,22+,23-,24-,27+,28+,29-,31?,37?,38-/m0/s1

InChI Key

OSAAXJKPPVMKIM-UKLZIDIESA-N

Isomeric SMILES

C/C=C(\C(=O)O[C@@H]1[C@H](OC([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/NC(=S)SCC(C(=O)O)NC(=O)C

SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Antibiotic 273 A2-beta; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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